Product packaging for (S)-1-(3-Chlorophenyl)propane-1,3-diol(Cat. No.:CAS No. 625095-57-0)

(S)-1-(3-Chlorophenyl)propane-1,3-diol

Cat. No.: B3147510
CAS No.: 625095-57-0
M. Wt: 186.63 g/mol
InChI Key: VJGRFGFLZJIODS-VIFPVBQESA-N
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Description

(S)-1-(3-Chlorophenyl)propane-1,3-diol is a useful research compound. Its molecular formula is C9H11ClO2 and its molecular weight is 186.63 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClO2 B3147510 (S)-1-(3-Chlorophenyl)propane-1,3-diol CAS No. 625095-57-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(3-chlorophenyl)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,11-12H,4-5H2/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGRFGFLZJIODS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279127
Record name (1S)-1-(3-Chlorophenyl)-1,3-propanediol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625095-57-0
Record name (1S)-1-(3-Chlorophenyl)-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625095-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1-(3-Chlorophenyl)-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing S 1 3 Chlorophenyl Propane 1,3 Diol Within the Broader Class of Chiral 1,3 Diols

Chiral 1,3-diols are organic compounds featuring two hydroxyl (-OH) groups separated by a single carbon atom on a three-carbon backbone (propane-1,3-diol). Their chirality arises from the presence of one or more stereogenic centers. (S)-1-(3-Chlorophenyl)propane-1,3-diol is a distinct member of this family, defined by an aromatic phenyl group attached to the first carbon atom (C1), which also bears a hydroxyl group and is a stereocenter with an (S)-configuration. A chlorine atom is substituted at the third position of this phenyl ring. This specific arrangement of functional groups—a chiral benzylic alcohol, a primary alcohol, and a chlorinated aromatic ring—provides a unique chemical scaffold for further synthetic transformations.

The fundamental properties of this compound are summarized in the table below, compiled from various chemical data sources. chemicalbook.comnih.gov

PropertyValue
CAS Number 625095-57-0
Molecular Formula C9H11ClO2
Molecular Weight 186.64 g/mol
Appearance Colorless to light yellow Liquid
Melting Point 142-144 °C
Boiling Point (Predicted) 345.3±27.0 °C
Density (Predicted) 1.274±0.06 g/cm3
pKa (Predicted) 13.68±0.20

Significance of Chiral 1,3 Diols in Advanced Organic Chemistry and Bioactive Molecule Synthesis

Chiral diols are highly valuable molecules that are widely utilized in the pharmaceutical, cosmetic, and agricultural industries. acs.orgresearchgate.net Their importance stems from their dual role as both versatile chiral building blocks and effective chiral auxiliaries or ligands in asymmetric synthesis. acs.orgresearchgate.netnih.gov

As chiral synthons, the 1,3-diol motif is a common structural feature in numerous natural products and biologically active molecules. acs.org Consequently, the ability to synthesize enantiomerically pure 1,3-diols is crucial for the total synthesis of these complex targets. nih.gov They are key intermediates in the production of various pharmaceuticals. nih.gov

Furthermore, chiral diols, including prominent examples like TADDOLs and BINOL derivatives, are frequently employed as ligands for metal catalysts or as organocatalysts themselves. sigmaaldrich.comnih.gov By creating a specific chiral environment around a reactive center, they can control the stereochemical outcome of a reaction, leading to the desired enantiomer of a product with high selectivity. sigmaaldrich.com This application is fundamental to modern asymmetric catalysis, a field dedicated to producing single-enantiomer drugs and fine chemicals efficiently and with minimal waste. The free hydroxyl groups of these diols can facilitate reactions through hydrogen bonding and other non-covalent interactions, making them versatile tools for chemists. nih.gov

Current Research Landscape and Underexplored Facets of Aromatic Chiral 1,3 Diols

The scientific literature demonstrates a robust and ongoing interest in the synthesis of chiral 1,3-diols. acs.orgnih.gov Significant research has focused on developing efficient and highly stereoselective methods to access these molecules. Key strategies include:

Asymmetric Reduction: The enantioselective reduction of β-hydroxy ketones is a primary method for creating chiral diols with two stereogenic centers. acs.orgnih.gov This is often achieved using chiral catalysts like oxazaborolidine reagents (CBS reduction). acs.orgresearchgate.net

Aldol (B89426) Reactions: The organocatalytic asymmetric aldol reaction, which forms a β-hydroxy ketone precursor, is a foundational step in many 1,3-diol syntheses. acs.orgnih.gov

Biocatalysis: The use of enzymes for the reduction of diketones or through kinetic resolution offers a green and highly selective alternative for producing enantiopure diols. acs.orgnih.gov

While the synthesis of the chiral 1,3-diol scaffold is well-established, the research landscape for specific aromatic derivatives like (S)-1-(3-Chlorophenyl)propane-1,3-diol is comparatively sparse. Much of the available information on this particular compound is confined to chemical supplier catalogs and databases rather than peer-reviewed studies on its applications. chemicalbook.comsunwaypharm.com This highlights a significant underexplored facet: the systematic investigation of how aromatic substituents (such as the 3-chlorophenyl group) influence the catalytic activity, biological properties, or material characteristics of the diol. The specific electronic and steric effects of the chloro-substituent on the phenyl ring remain largely uninvestigated in a functional context.

Research Gaps and Future Directions Pertaining to S 1 3 Chlorophenyl Propane 1,3 Diol

Chemoenzymatic and Biocatalytic Approaches to Enantioselective Synthesis

Biocatalysis, utilizing either isolated enzymes or whole-cell systems, has emerged as a powerful tool in chemical synthesis due to the exceptional regio- and stereocontrol achievable under mild reaction conditions. mdpi.comsemanticscholar.org These methods are particularly well-suited for the production of optically pure compounds like chiral diols, offering an environmentally friendly alternative to traditional chemical synthesis. rsc.orgnih.gov The application of biocatalysts in one-pot, multi-reaction sequences further enhances the efficiency of synthesizing complex molecules. rsc.org

Enzymes are highly effective catalysts for producing chiral 1,3-diols from various precursors. Lipases, for instance, are widely used for the kinetic resolution of racemic 1,3-keto alcohols or the hydrolysis of their corresponding acetates, yielding (S)-β-hydroxy ketones with high enantioselectivity. nih.gov Another significant biocatalytic route involves the conversion of glycerol (B35011), a renewable feedstock, into 1,3-propanediol (B51772) (1,3-PDO). This process is typically carried out by microorganisms and involves a two-step reaction catalyzed by glycerol dehydratase and 1,3-propanediol oxidoreductase. nih.govresearchgate.net While this produces the basic 1,3-PDO backbone, further functionalization would be required to introduce the 3-chlorophenyl group.

A more direct approach involves the asymmetric oxidation of 1,3-propanediols. For example, the bacterium Rhodococcus sp. 2N has been shown to catalyze the (R)-selective oxidation of one hydroxymethyl group in 2-substituted 1,3-propanediols to a carboxylic acid. nih.gov While this demonstrates the potential for enzymatic differentiation of prochiral diols, specific enzyme systems for the direct asymmetric synthesis of this compound from a prochiral precursor are a subject of ongoing research.

A prominent strategy for synthesizing chiral 1,3-diols involves the asymmetric reduction of a precursor β-hydroxy ketone. This two-step approach often begins with an organocatalyzed aldol (B89426) reaction to create the chiral β-hydroxy ketone, followed by a highly stereoselective reduction of the ketone functionality. nih.gov

The reduction step can be effectively achieved using biocatalysts or chemical reagents. A notable chemical method employs Corey-Bakshi-Shibata (CBS) catalysts, specifically (R)-CBS–oxazaborolidine complexes, for the asymmetric reduction of chiral keto alcohols. nih.gov This method is significant as it introduces a second stereogenic center with high control, leading to the formation of the desired diol as a single enantiomer. For instance, the reduction of various chiral β-hydroxy ketones using an (R)-CBS complex consistently yields chiral 1,3-diols with high enantiomeric purity. nih.gov

Precursor Keto AlcoholReducing AgentProduct Diol ConfigurationEnantiomeric PurityReference
Chiral β-hydroxy ketones(R)-CBS-oxazaborolidine(1S, 3R) or (1R, 3R)Single enantiomer nih.gov

This table illustrates the general outcome of the asymmetric reduction of chiral keto alcohols using an (R)-CBS catalyst, resulting in chiral 1,3-diols of high enantiomeric purity.

The enantioselective desymmetrization of prochiral 2-substituted-1,3-propanediols is a powerful and atom-economical strategy for producing optically enriched materials. dicp.ac.cnnih.gov This approach avoids kinetic resolution, allowing for theoretical yields of up to 100%. dicp.ac.cn

A highly effective method involves the use of a bench-stable chiral 9-hydroxy-9,10-boroxarophenanthrene catalyst for the direct O-alkylation of 2-aryl-1,3-propanediols. dicp.ac.cnorganic-chemistry.org This catalyst activates the diol by forming a chairlike six-membered anionic complex, allowing for nucleophilic attack. nih.govorganic-chemistry.org The strategic design of the catalyst, featuring a bulky group, effectively shields one of the two enantiotopic hydroxyl groups, leading to highly enantioselective monoalkylation. dicp.ac.cnnih.gov This methodology has been successfully applied to a wide range of 2-aryl-1,3-propanediols, consistently affording monoalkylated products with excellent enantiomeric ratios. dicp.ac.cnorganic-chemistry.org

Substrate (2-Aryl-1,3-propanediol)CatalystResulting ProductEnantiomeric Ratio (er)Reference
2-Phenyl-1,3-propanediolChiral hemiboronic acidMonobenzylated ether95:5 dicp.ac.cn
2-(4-Methoxyphenyl)-1,3-propanediolChiral hemiboronic acidMonobenzylated ether96:4 dicp.ac.cn
2-(4-Chlorophenyl)-1,3-propanediolChiral hemiboronic acidMonobenzylated ether≥95:5 nih.gov

This table demonstrates the effectiveness of the chiral hemiboronic acid-catalyzed desymmetrization for various 2-aryl-1,3-propanediols, achieving high enantioselectivity.

Organocatalytic and Metal-Catalyzed Asymmetric Synthesis of Chiral 1,3-Diols

Alongside biocatalysis, organocatalytic and metal-catalyzed reactions represent a cornerstone of asymmetric synthesis, providing robust and versatile methods for creating chiral centers.

Asymmetric hydrogenation is a highly efficient method for the stereocontrolled synthesis of chiral alcohols and diols. A key approach involves the hydrogenation of β-keto esters using a chiral transition metal catalyst. sctunisie.org

Specifically, ruthenium catalysts complexed with atropisomeric diphosphine ligands have proven to be exceptionally effective. sctunisie.org The asymmetric hydrogenation of an achiral β-keto ester using a chiral diphosphine-ruthenium catalyst sets the hydroxyl function in a stereocontrolled manner, producing β-hydroxy esters with excellent enantioselectivity (up to >99% ee). sctunisie.org These chiral β-hydroxy esters are then readily reduced to the corresponding enantiomerically pure 1,3-diols. This method is advantageous as it provides a convenient route to either enantiomer of the target 1,3-diol by selecting the appropriate enantiomer of the chiral ligand. sctunisie.org

SubstrateCatalyst SystemIntermediate ProductEnantiomeric Excess (ee) of IntermediateFinal ProductReference
Achiral β-keto esterChiral Diphosphine-Ruthenium ComplexChiral β-hydroxy ester>99%Chiral 1,3-diol sctunisie.org

This table outlines the asymmetric hydrogenation process, showing the conversion of an achiral β-keto ester to a highly enantiopure chiral 1,3-diol via a chiral β-hydroxy ester intermediate.

Asymmetric oxidation provides another avenue for the synthesis of chiral diols. While the direct oxidation of a prochiral diol to a chiral product is one strategy, another involves the asymmetric oxidation of an unsaturated precursor. The Sharpless asymmetric dihydroxylation of alkenes is a classic and powerful method for creating chiral vicinal diols, although its direct application to synthesize non-vicinal 1,3-diols like the target compound is not straightforward.

However, oxidation can be employed to prepare precursors for chiral diol synthesis. For example, the oxidation of propane-1,3-diol with potassium permanganate (B83412) can yield 3-hydroxy-propanal. ajchem-a.com This hydroxy aldehyde could then, in principle, undergo an asymmetric addition reaction (e.g., with a 3-chlorophenyl Grignard reagent) in the presence of a chiral catalyst to establish the stereocenter at the C1 position, followed by reduction of the aldehyde to form the second hydroxyl group. Another approach could involve the asymmetric oxidation of a C-H bond in a suitable precursor. While specific examples for this compound are not prominently featured in recent literature, the principles of asymmetric oxidation remain a viable synthetic strategy for this class of compounds. nih.gov

Stereoselective Aldol and Reformatsky Reactions

Stereoselective aldol and Reformatsky reactions represent classical and powerful methods for the construction of β-hydroxy carbonyl compounds, which are direct precursors to 1,3-diols upon reduction. The key to achieving the desired (S)-enantiomer of 1-(3-Chlorophenyl)propane-1,3-diol (B3191082) lies in the meticulous control of the stereochemistry during the initial carbon-carbon bond formation.

Aldol Reaction:

The asymmetric aldol reaction can be employed to synthesize the chiral backbone of the target diol. This would typically involve the reaction of an enolate with 3-chlorobenzaldehyde (B42229). To ensure the formation of the (S)-enantiomer, a chiral auxiliary, a chiral catalyst, or a substrate-controlled approach is necessary. For instance, a boron enolate derived from a ketone or ester, featuring a chiral ligand, can react with 3-chlorobenzaldehyde. The Zimmerman-Traxler model for metal enolates often predicts the stereochemical outcome, where a chair-like six-membered transition state minimizes steric interactions, thereby directing the facial selectivity of the aldehyde and the geometry of the enolate. pharmacy180.com The use of boron enolates is particularly advantageous as they tend to form more organized transition states, leading to higher levels of diastereoselectivity. pharmacy180.com

A hypothetical diastereoselective aldol reaction to form a precursor to this compound could involve the reaction of a chiral ketone or ester enolate with 3-chlorobenzaldehyde. The subsequent reduction of the ketone or ester functionality would yield the desired 1,3-diol. The choice of reagents and reaction conditions is critical for achieving high diastereoselectivity and enantioselectivity. nih.gov

Reformatsky Reaction:

The Reformatsky reaction provides an alternative route, utilizing an organozinc reagent generated from an α-halo ester and zinc metal. wikipedia.orglibretexts.org This reaction condenses aldehydes or ketones with the α-halo ester to form β-hydroxy esters. wikipedia.orgbyjus.com To synthesize a precursor for this compound, 3-chlorobenzaldehyde would be reacted with the Reformatsky reagent derived from an α-haloacetate, such as ethyl bromoacetate, in the presence of activated zinc. nrochemistry.com

For stereocontrol, chiral auxiliaries can be attached to the ester, or chiral ligands can be used to influence the facial selectivity of the reaction with the aldehyde. researchgate.net Reformatsky enolates are generally less reactive than their lithium counterparts, which can be advantageous in preventing side reactions. wikipedia.org The reaction mechanism involves the formation of a zinc enolate, which then coordinates to the carbonyl oxygen of the aldehyde, proceeding through a six-membered chair-like transition state to form the new carbon-carbon bond. libretexts.orgnrochemistry.com Subsequent acidic workup and reduction of the ester would yield the target 1,3-diol. Recent advancements have explored the use of other metals like samarium (SmI₂) to mediate these reactions, sometimes offering improved diastereoselectivity. nih.gov

Table 1: Illustrative Aldol Reaction for Aryl Aldehyde Substrates

Aldehyde Enolate Source Chiral Control Diastereomeric Ratio (syn:anti) Enantiomeric Excess (ee)
Benzaldehyde Boron enolate of a chiral imide Chiral Auxiliary >95:5 >98%
4-Chlorobenzaldehyde Zinc enolate of an N-acetyloxazolidinone Chiral Auxiliary 89:11 95%
3-Chlorobenzaldehyde Proline-catalyzed Organocatalyst 90:10 92%

Table 2: Representative Reformatsky Reaction Conditions

Aldehyde α-Halo Ester Metal Solvent Chiral Ligand/Auxiliary Yield
Aromatic Aldehyde Ethyl bromoacetate Zinc THF (-)-Sparteine 75%
Aromatic Aldehyde tert-Butyl bromoacetate Samarium(II) Iodide THF Chiral Amino Alcohol 88%
3-Chlorobenzaldehyde Ethyl iodoacetate Zinc/Copper Couple Toluene None (racemic) 80%

Novel Synthetic Routes via Radical-Mediated C-H Functionalization

The direct functionalization of C-H bonds represents a highly efficient and atom-economical approach to complex molecules. Radical-mediated C-H functionalization has emerged as a powerful tool for the synthesis of 1,3-diols from simple alcohol precursors. scribd.commsu.edu This strategy avoids the need for pre-functionalized starting materials inherent in aldol and Reformatsky reactions.

One notable method is a modification of the Hofmann-Löffler-Freytag (HLF) reaction. scribd.com In this approach, an alcohol is first converted to a carbamate (B1207046) derivative, for example, a trifluoroethyl carbamate. scribd.com This substrate then undergoes a radical-mediated intramolecular hydrogen atom transfer. The nitrogen-centered radical generated under reaction conditions abstracts a hydrogen atom from a δ-carbon, leading to a carbon-centered radical. This radical is then trapped, and subsequent hydrolysis affords the 1,3-diol. This method has been shown to be effective for generating benzylic diols with good to excellent yields and moderate diastereoselectivity. scribd.com

Stereochemical Control and Diastereoselectivity in 1,3-Diol Synthesis

Achieving the desired (S) configuration in 1-(3-Chlorophenyl)propane-1,3-diol necessitates rigorous control over the reaction's stereochemistry. In the context of 1,3-diol synthesis, this primarily involves controlling the relative (syn/anti) and absolute stereochemistry of the two hydroxyl groups.

In aldol-type reactions, the stereochemistry is largely determined by the geometry of the enolate (E or Z) and the facial selectivity of the nucleophilic attack on the aldehyde. As described by the Zimmerman-Traxler model, Z-enolates typically lead to syn-aldol products, while E-enolates favor the formation of anti-aldol products. By selecting the appropriate base and reaction conditions, the desired enolate geometry can often be favored. Furthermore, the use of chiral auxiliaries on the enolate component or chiral Lewis acids can effectively control the absolute stereochemistry of the newly formed stereocenter. pharmacy180.com

For the synthesis of 1,3-diols, the initial aldol or Reformatsky adduct is a β-hydroxy ketone or ester. The subsequent reduction of the carbonyl group introduces a second stereocenter. The diastereoselectivity of this reduction step is crucial. Chelation-controlled reductions, for example using a reducing agent in the presence of a Lewis acid, can lead to high diastereoselectivity by forming a rigid cyclic intermediate. This forces the hydride to attack from a specific face, thus controlling the relative stereochemistry of the two hydroxyl groups. For instance, a syn-1,3-diol can be obtained from a β-hydroxy ketone through a chelation-controlled reduction.

Silicon-containing compounds have also been utilized to exert stereochemical control in synthesis. acs.org The strategic placement of a bulky silyl (B83357) group can influence the stereochemical outcome of reactions, which can then be removed under mild conditions. acs.org

Ultimately, the synthesis of enantiopure this compound relies on a multi-step strategy where each step is optimized for stereochemical control. This can involve asymmetric C-C bond formation followed by a diastereoselective reduction, or the use of enzymatic resolutions to separate enantiomers.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For this compound, ¹H NMR spectroscopy is used to identify all non-exchangeable protons and their relationships. The spectrum is expected to show distinct signals for the aromatic protons on the 3-chlorophenyl ring, the methine proton at the chiral center (C1), and the methylene (B1212753) protons of the propane (B168953) chain (C2 and C3). The integration of these signals corresponds to the number of protons, while the splitting patterns (multiplicity) reveal adjacent proton-proton couplings, confirming the connectivity.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The chemical shift of each carbon signal is indicative of its electronic environment. For instance, the carbon atoms of the aromatic ring will appear in the typical downfield region (120-150 ppm), while the carbons bearing hydroxyl groups (C1 and C3) will be found further upfield, followed by the central methylene carbon (C2). Data from related propanediol (B1597323) structures suggest chemical shifts for the propanediol backbone carbons occur around 35 ppm (C2) and 60 ppm (C1 & C3). researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds and standard chemical shift increments. Actual experimental values may vary based on solvent and concentration.

Atom PositionTechniquePredicted Chemical Shift (ppm)Predicted Multiplicity
Aromatic (C4-C7)¹H NMR~7.2-7.4Multiplets (m)
C1-H (Benzylic)¹H NMR~4.8-5.0Triplet (t) or Doublet of Doublets (dd)
C2-H₂¹H NMR~1.8-2.0Quintet or Multiplet (m)
C3-H₂¹H NMR~3.7-3.9Triplet (t)
OH (x2)¹H NMRVariable, broadSinglet (s, broad)
Aromatic (C-Cl)¹³C NMR~134N/A
Aromatic (C-ipso)¹³C NMR~144N/A
Aromatic (CH)¹³C NMR~125-130N/A
C1 (CH-OH)¹³C NMR~75N/A
C2 (CH₂)¹³C NMR~41N/A
C3 (CH₂-OH)¹³C NMR~61N/A

Mass Spectrometry Techniques for Molecular Confirmation and Purity Assessment

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and assessing its purity. The exact mass of this compound is 186.0447573 Da. nih.gov

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Soft ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are typically used to generate the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ without causing significant fragmentation. For this compound, an ESI-MS spectrum would be expected to show a prominent ion at m/z 187.0520 (for [C₉H₁₂ClO₂]⁺) and/or 209.0340 (for [C₉H₁₁ClNaO₂]⁺).

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, providing definitive evidence for the presence of a single chlorine atom.

Electron Ionization (EI) is a harder ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can aid in structural confirmation. Expected fragmentation pathways for this compound include the loss of water (H₂O), the loss of a CH₂OH group, and cleavage of the C1-C2 bond.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

While NMR and MS can confirm the chemical structure, they cannot typically differentiate between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral sample. nih.govresearchgate.net

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and highly effective for separating a broad range of chiral compounds, including alcohols and diols. nih.gov Columns like Daicel CHIRALPAK® and Lux® are common choices. nih.govamazonaws.com

The separation of the enantiomers of 1-(3-Chlorophenyl)propane-1,3-diol would involve injecting a solution of the compound onto a chiral column and eluting with a suitable mobile phase, typically a mixture of a nonpolar solvent (like n-hexane) and a polar alcohol modifier (like isopropanol (B130326) or ethanol). The two enantiomers would elute at different times, and the area under each peak in the resulting chromatogram is proportional to its concentration. The enantiomeric excess is calculated from these peak areas. For a sample of pure this compound, ideally only a single peak corresponding to the S-enantiomer would be observed.

Table 2: Illustrative Chiral HPLC Method Parameters

ParameterTypical Condition
ColumnPolysaccharide-based CSP (e.g., Lux Cellulose-1 or CHIRALPAK AD-H)
Mobile Phasen-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm or 220 nm
Column Temperature25 °C

Gas Chromatography (GC) Applications for Chiral Analysis

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers. chromatographyonline.comresearchgate.net It is particularly suited for volatile and thermally stable compounds. For non-volatile compounds like diols, derivatization is often necessary to increase their volatility and improve chromatographic performance. The two hydroxyl groups of this compound can be converted into esters (e.g., acetates, trifluoroacetates) or silyl ethers prior to analysis.

The separation is achieved using a capillary column coated with a chiral stationary phase, most commonly a derivatized cyclodextrin (B1172386). acs.orgchromatographyonline.com These cyclodextrin-based CSPs create a chiral environment within the column, allowing for differential interaction with the derivatized enantiomers, which results in their separation. The choice of the specific cyclodextrin derivative can significantly influence the resolution of the enantiomers.

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas through the chiral column. The enantiomers are separated based on their differing retention times and detected, typically by a Flame Ionization Detector (FID). Chiral GC can offer very high resolution and is a valuable alternative or complementary technique to chiral HPLC for determining enantiomeric purity. researchgate.net

X-ray Crystallography for Absolute Configuration and Conformation

X-ray Crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation. This technique provides unambiguous proof of the (S) or (R) assignment at a chiral center.

The method requires the compound to be in a crystalline form. A single, high-quality crystal is isolated and exposed to a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated.

From this map, the precise position of each atom can be determined, yielding bond lengths, bond angles, and torsional angles. For a chiral molecule containing a heavy atom (like chlorine), specialized techniques such as anomalous dispersion can be used to determine the absolute configuration of the stereocenter without the need for a reference chiral center. The resulting structural model provides unequivocal evidence of the (S)-configuration of the 1-(3-chlorophenyl)propane-1,3-diol molecule.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. bohrium.com An achiral molecule will not exhibit a CD signal, making this method specific for characterizing chiral substances.

The CD spectrum is a plot of this differential absorption versus wavelength. The spectrum often shows positive and/or negative peaks, known as Cotton effects, which are characteristic of the molecule's specific three-dimensional structure. For this compound, the chromophore is the 3-chlorophenyl group. The electronic transitions of this aromatic ring, when perturbed by the chiral center at C1, will give rise to a characteristic CD spectrum.

The sign and magnitude of the Cotton effects are highly sensitive to the stereochemistry of the molecule. Therefore, the experimental CD spectrum serves as a unique fingerprint for the (S)-enantiomer. This experimental spectrum can be compared to the spectrum predicted by quantum chemical calculations for a known (S) or (R) configuration. A match between the experimental and the calculated spectrum for the S-isomer provides strong corroborating evidence for the assignment of the absolute configuration. This technique is particularly valuable when single crystals for X-ray analysis cannot be obtained. rsc.orgacs.org

Role as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

Chiral 1,3-diols are a significant class of molecules in asymmetric catalysis. Their utility stems from the stereodefined arrangement of their two hydroxyl groups, which can coordinate to metal centers or interact with reagents through hydrogen bonding to create a chiral environment. This chiral pocket or coordination sphere influences the trajectory of an incoming substrate, favoring the formation of one enantiomer of the product over the other. The electronic and steric properties of substituents on the diol backbone, such as the 3-chlorophenyl group in the titular compound, are expected to modulate catalytic activity and selectivity, although specific studies on this compound are not available.

Mechanistic Pathways in Asymmetric Hydrogenation Reactions

In asymmetric hydrogenation, chiral diols can be converted into diphosphine ligands (by replacing the hydroxyl groups with phosphine (B1218219) moieties) which then coordinate to a metal center, typically ruthenium or rhodium. wikipedia.org The mechanism of these reactions is often complex and can proceed through different pathways. A common proposal involves the formation of a metal-dihydride species. wikipedia.org The substrate coordinates to this chiral metal complex, and the two hydrogen atoms are then transferred to the prochiral double bond in a stepwise or concerted manner. The enantioselectivity is determined by the steric and electronic interactions between the substrate and the chiral ligand in the transition state, which favors one orientation of the substrate over others. researchgate.net While numerous chiral ligands have been successfully employed in industrial asymmetric hydrogenation processes, specific applications and mechanistic studies for ligands derived from this compound have not been reported. okayama-u.ac.jp

Stereochemical Control in Asymmetric Oxidation Processes

Chiral diols can be employed in asymmetric oxidation reactions, for instance, in the desymmetrization of meso diols to generate chiral hydroxyketones. acs.org In such processes, a chiral catalyst system selectively oxidizes one of two enantiotopic hydroxyl groups. While enzymatic or microbial systems have been shown to perform asymmetric oxidation of 1,3-propanediols, the use of this compound as a ligand or auxiliary in such transformations is not documented. nih.gov The stereochemical control would arise from the specific interactions between the chiral catalyst, the oxidant, and the substrate, where the chiral diol ligand enforces a specific geometry in the transition state.

Insights into Asymmetric Aldol Condensations Mediated by Chiral Diols

Chiral diols can serve as chiral auxiliaries in aldol reactions to control the stereochemical outcome. nih.gov The diol can be attached to the enolate precursor, forming a chiral enolate. The bulky and stereochemically defined environment created by the auxiliary then directs the facial selectivity of the enolate's attack on the aldehyde. Subsequent removal of the auxiliary yields the enantiomerically enriched aldol product. nih.govresearchgate.net The specific stereochemistry of the diol, along with the reaction conditions (e.g., the choice of Lewis acid), dictates whether the syn or anti aldol adduct is formed. There are currently no published studies detailing the use of this compound as a chiral auxiliary in asymmetric aldol condensations.

Stereoselective Applications in Epoxidation Ring Opening

The ring-opening of epoxides with various nucleophiles is a powerful method for constructing stereochemically rich molecules. encyclopedia.pubnih.govmdpi.com Chiral diols can play a role in this process, often by forming a complex with a Lewis acid. This chiral Lewis acid-diol complex can then coordinate to the epoxide, activating it for nucleophilic attack. The chiral environment around the epoxide ensures that the nucleophile attacks preferentially at one of the two electrophilic carbon atoms, leading to a regio- and enantioselective ring-opening. mdpi.com While this is a well-established strategy in asymmetric synthesis, there is no specific literature describing the application of this compound in this context.

Understanding Hydrogen Bonding Interactions and Their Influence on Stereocontrol

Hydrogen bonding is a critical non-covalent interaction that can significantly influence the stereochemical outcome of a reaction. anu.edu.ausemanticscholar.org In molecules like 1,3-propanediol, both intramolecular and intermolecular hydrogen bonds are possible. researchgate.netnih.gov Intramolecular hydrogen bonding can lead to the formation of a six-membered ring-like conformation, which pre-organizes the molecule and can influence its reactivity and selectivity when used as a ligand or auxiliary. researchgate.netnih.gov

When a chiral diol is part of a catalytic system, hydrogen bonding between the diol's hydroxyl groups and the substrate can hold the substrate in a specific orientation within the transition state, leading to high stereoselectivity. nih.gov The strength and geometry of these hydrogen bonds are influenced by factors such as the solvent and the electronic nature of substituents on the diol. While these principles are fundamental, specific studies quantifying the hydrogen bonding interactions of this compound and correlating them with stereocontrol in a particular reaction are not available in the current literature.

Coordination Chemistry with Lewis Acidic Species and Metal Complexes

The hydroxyl groups of 1,3-diols act as Lewis bases, readily donating electron pairs to coordinate with Lewis acidic species, including various metal ions. nih.gov This coordination is the foundation of their use as ligands in catalysis. When a chiral diol like this compound coordinates to a metal center, it forms a chiral metal complex. The geometry of this complex is dictated by the bite angle of the diol, the coordination number of the metal, and the steric bulk of the diol's substituents. This well-defined three-dimensional structure is essential for inducing chirality in the products of reactions catalyzed by these complexes. The nature of the metal and other ligands present also plays a crucial role in the catalytic activity and selectivity. Despite the general understanding of how diols coordinate to metal centers, specific details regarding the coordination complexes formed between this compound and various Lewis acids or metals have not been characterized or reported in the scientific literature.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Detailed kinetic and thermodynamic studies specifically focused on the reaction mechanisms involving this compound are not extensively documented in publicly available literature. However, insights into the mechanistic pathways can be inferred from established principles of asymmetric synthesis, particularly the reduction of prochiral ketones, a common method for producing chiral diols of this nature.

The synthesis of enantiomerically pure 1,3-diols is a significant objective in medicinal and materials chemistry due to their value as chiral building blocks. nih.gov A prevalent strategy for obtaining such compounds involves the asymmetric reduction of a corresponding β-hydroxy ketone. In the case of this compound, the immediate precursor would be 1-(3-chlorophenyl)-3-hydroxypropan-1-one. The stereochemical outcome of this reduction is determined by the kinetic and thermodynamic parameters of the reaction, which are in turn influenced by the choice of catalyst and reaction conditions.

Asymmetric Reduction Pathways

For instance, the use of a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, proceeds through a well-defined transition state. The ketone substrate coordinates to the chiral catalyst, and the hydride transfer from a reducing agent (like borane) occurs preferentially to one face of the carbonyl group. The stability of the diastereomeric transition states is the key factor controlling the stereochemical outcome. The transition state leading to the (S)-diol would be kinetically favored, meaning it has a lower activation energy, resulting in a faster reaction rate for the formation of the desired enantiomer.

A simplified representation of the factors influencing the kinetics of such a reduction is given in the table below, which outlines the conceptual parameters that would be investigated in a detailed study.

ParameterDescriptionInfluence on Reaction
Rate Constant (k) A measure of the reaction rate.Higher values indicate a faster reaction. In asymmetric synthesis, the ratio of the rate constants for the formation of the two enantiomers (k_S / k_R) determines the enantiomeric excess.
Activation Energy (Ea) The minimum energy required for the reaction to occur.A lower activation energy for the transition state leading to the (S)-enantiomer results in its preferential formation.
Enthalpy of Activation (ΔH‡) The change in enthalpy in forming the transition state.Related to the bond-making and bond-breaking energies during the reaction.
Entropy of Activation (ΔS‡) The change in entropy in forming the transition state.Reflects the degree of order in the transition state. A more ordered transition state (e.g., in a highly structured catalyst-substrate complex) will have a more negative entropy of activation.

Thermodynamic Considerations

While the stereochemical outcome of many asymmetric reductions is under kinetic control (i.e., determined by the relative rates of formation of the enantiomers), thermodynamic factors can also play a role, particularly if the reaction is reversible. In the context of the synthesis of this compound, the final product distribution would be governed by the relative thermodynamic stabilities of the (S) and (R) enantiomers. However, since enantiomers have identical thermodynamic properties in an achiral environment, thermodynamic control would not lead to an enantiomeric excess. The chirality must be introduced under kinetic control.

The following table summarizes the key thermodynamic parameters that would be relevant to the synthesis of this compound.

ParameterDescriptionSignificance
Gibbs Free Energy (ΔG) The overall energy change of the reaction, determining its spontaneity.A negative ΔG indicates a thermodynamically favorable reaction.
Enthalpy (ΔH) The heat change of the reaction.A negative ΔH (exothermic) contributes to a favorable ΔG.
Entropy (ΔS) The change in disorder of the system.An increase in entropy (positive ΔS) also contributes to a favorable ΔG.

Pre Clinical and Mechanistic Biological Investigations of S 1 3 Chlorophenyl Propane 1,3 Diol S Interactions

Investigation of Receptor Binding and Modulatory Activities in Pre-clinical Models

Direct receptor binding assays for (S)-1-(3-Chlorophenyl)propane-1,3-diol are not extensively documented. However, the presence of the 3-chlorophenyl moiety suggests potential interactions with receptors known to bind chlorophenyl-containing ligands. For instance, various compounds with a chlorophenyl group have shown affinity for serotonin (B10506) and dopamine (B1211576) receptors.

Notably, studies on other m-chlorophenyl derivatives have demonstrated significant interactions with serotonin receptors. For example, 1-(m-Chlorophenyl)-biguanide is a potent and high-affinity agonist for the 5-HT3 receptor, with an IC50 of 1.5 nM. nih.gov Similarly, trazodone (B27368) analogues containing a 3-chlorophenylpiperazine moiety exhibit high affinity for 5-HT1A receptors. nih.gov While these molecules are structurally more complex than this compound, these findings suggest that the chlorophenyl group can be a key pharmacophore for serotonin receptor binding.

The potential for this compound to interact with these or other receptors would require dedicated radioligand binding assays and functional studies to determine its binding affinity, selectivity, and functional activity (agonist, antagonist, or modulator).

Interactive Data Table: Receptor Affinity of Structurally Related Chlorophenyl Compounds

CompoundReceptor TargetAffinity (Ki or IC50)Reference
1-(m-Chlorophenyl)-biguanide5-HT3IC50 = 1.5 nM nih.gov
2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one5-HT1AKi = 16 nM nih.gov

Enzymatic Interactions and Inhibition Studies in Biochemical Assays

For example, derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have been evaluated as selective inhibitors of cyclooxygenase-2 (COX-2). researchgate.net While the core structure differs significantly from a simple propanediol (B1597323), this highlights the potential for propane-based scaffolds to interact with enzyme active sites. Additionally, a piperazine (B1678402) propanol (B110389) derivative was identified as a potent inhibitor of 1,3-beta-D-glucan synthase, a key enzyme in fungal cell wall synthesis, with an IC50 value of 0.16 µM. nih.gov

To ascertain the enzymatic interaction profile of this compound, a broad panel of biochemical assays against key enzyme families, such as kinases, proteases, and metabolic enzymes, would be necessary.

Interactive Data Table: Enzymatic Inhibition by Compounds with Related Structural Motifs

Compound ClassEnzyme TargetInhibition DataReference
1,3-Diphenyl-3-(phenylthio)propan-1-one derivativesCyclooxygenase-2 (COX-2)Selective Inhibition researchgate.net
Piperazine propanol derivative (GSI578)1,3-beta-D-glucan synthaseIC50 = 0.16 µM nih.gov

Mechanistic Understanding of Cellular Pathways Influenced by the Compound in Model Systems

The influence of this compound on cellular pathways is yet to be elucidated. However, studies on other small molecules containing phenyl or substituted phenyl groups suggest that such compounds can modulate various signaling cascades. Natural products, for instance, are known to affect multiple cellular signaling pathways, including NF-κB, Akt, and MAPK, which are crucial in cell survival, proliferation, and apoptosis. nih.govnih.govfrontiersin.org

Given the potential for receptor binding and enzyme inhibition, it is plausible that this compound could influence downstream signaling pathways. For example, if the compound interacts with a G-protein coupled receptor, it could modulate adenylyl cyclase activity and cyclic AMP levels. Similarly, inhibition of a key kinase could disrupt a phosphorylation cascade. Determining the specific cellular pathways affected by this compound would require comprehensive studies in relevant cell-based models, utilizing techniques such as Western blotting, reporter gene assays, and transcriptomic analysis.

Pre-clinical Efficacy in Relevant Biological Models (focused on mechanistic insights)

There is a lack of published preclinical efficacy studies for this compound. The potential therapeutic applications of this compound are therefore unknown. Based on the activities of structurally related chlorophenyl compounds, one might speculate on potential areas of investigation. For example, given the affinity of some chlorophenyl derivatives for serotonin receptors, preclinical models of neurological or psychiatric disorders could be relevant.

Establishing preclinical efficacy would first require the identification of a specific biological target or pathway modulated by the compound, followed by testing in appropriate in vitro and in vivo disease models.

In Vitro and Ex Vivo Metabolic Transformation Pathways of Chlorophenyl Propanediol Scaffolds

Direct metabolic studies of this compound are not available. However, the metabolic fate of related structures can provide predictive insights. The metabolism of chlorophenyl-containing compounds often involves oxidation of the aromatic ring and the alkyl side chains. For instance, the in vitro metabolism of 1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane (o,p'-DDD) has been studied in dog adrenal mitochondria. nih.gov Another study on a different o,p'-DDD analogue in rats and guinea pigs showed side-chain oxidation as a key metabolic pathway. nih.gov

The propane-1,3-diol scaffold itself is subject to biotransformation. Studies have shown that microorganisms can transform 1,3-propanediol (B51772) cyclic sulfate (B86663) and its derivatives into the corresponding diols. nih.govresearchgate.net The biosynthesis of 1,3-propanediol from glycerol (B35011) in microorganisms proceeds via the intermediate 3-hydroxypropanal, involving glycerol dehydratase and 1,3-propanediol dehydrogenase. frontiersin.org

For this compound, potential metabolic pathways in mammals could include:

Hydroxylation of the chlorophenyl ring.

Oxidation of the primary or secondary alcohol groups of the propanediol moiety to form an aldehyde, ketone, or carboxylic acid.

Glucuronidation or sulfation of the hydroxyl groups to form water-soluble conjugates for excretion.

The metabolism of a related compound, 3-(phenylamino)propane-1,2-diol, in mice revealed extensive biotransformation, with the major urinary metabolite being 2-hydroxy-3-(phenylamino)propanoic acid. nih.gov This suggests that oxidation of the diol side chain is a likely metabolic route. In vitro studies using liver microsomes and hepatocytes from different species would be essential to characterize the specific metabolic pathways of this compound and to identify any potential reactive metabolites. frontiersin.orgmdpi.commdpi.com

Interactive Data Table: Potential Metabolic Reactions for Chlorophenyl Propanediol Scaffolds

Metabolic ReactionPotential MetaboliteReference for Related Compounds
Aromatic Hydroxylation(S)-1-(3-Chloro-hydroxyphenyl)propane-1,3-diol nih.gov
Side-Chain Oxidation3-(3-Chlorophenyl)-3-hydroxypropanoic acid nih.govnih.gov
GlucuronidationThis compound glucuronideGeneral metabolic pathway
SulfationThis compound sulfateGeneral metabolic pathway

Computational and Theoretical Studies on S 1 3 Chlorophenyl Propane 1,3 Diol

Density Functional Theory (DFT) Calculations for Conformational Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net For (S)-1-(3-Chlorophenyl)propane-1,3-diol, DFT calculations are instrumental in determining its most stable three-dimensional conformations and predicting its chemical reactivity.

Conformational Analysis: The flexible propane-1,3-diol backbone allows the molecule to adopt various spatial arrangements, or conformations. DFT calculations can systematically explore the potential energy surface of the molecule to identify low-energy conformers. This analysis is crucial as the biological activity and physical properties of the compound are often dictated by its preferred conformation. Key dihedral angles, such as those around the C1-C2 and C2-C3 bonds, would be systematically varied to map out the conformational landscape. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature.

Reactivity Prediction: DFT can also be used to predict the reactivity of this compound. By calculating molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer the sites most susceptible to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. researchgate.net Furthermore, DFT can model reaction pathways and transition states, providing mechanistic insights into potential chemical transformations. mdpi.com

Table 1: Predicted Conformational and Reactivity Data from DFT Calculations (Note: The following data is illustrative and represents typical outputs from DFT calculations, as specific published research on this compound is limited.)

ParameterPredicted ValueSignificance
Lowest Energy Conformer (Dihedral Angle) g-g (gauche-gauche)Indicates the most stable spatial arrangement of the diol chain.
Relative Energy of Conformers (kcal/mol) g-g: 0.0; g-a: 1.2; a-a: 2.5Determines the population of different conformers at equilibrium.
HOMO Energy (eV) -6.5Relates to the electron-donating ability of the molecule.
LUMO Energy (eV) -0.8Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (eV) 5.7Indicates chemical reactivity and kinetic stability.
Most Nucleophilic Site Oxygen of the primary hydroxyl groupPredicts the likely site of reaction with electrophiles.
Most Electrophilic Site Carbon of the benzylic alcoholPredicts the likely site of reaction with nucleophiles.

Molecular Dynamics Simulations to Elucidate Interactions with Solvents and Biological Targets

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of the time-dependent behavior of this compound. mdpi.comnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal how the compound interacts with its environment.

Interactions with Solvents: The solubility and behavior of this compound in different solvents can be investigated using MD simulations. By placing the molecule in a simulation box filled with solvent molecules (e.g., water, ethanol), one can observe the formation of hydrogen bonds and other non-covalent interactions. researchgate.net The radial distribution function can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom of the solute, providing a detailed picture of the solvation shell.

Interactions with Biological Targets: If this compound is being investigated as a potential therapeutic agent, MD simulations can be used to model its interaction with a biological target, such as a protein receptor or an enzyme. plos.orgnih.gov After docking the molecule into the binding site of the target, an MD simulation can be run to assess the stability of the complex and to identify the key amino acid residues involved in the interaction. The binding free energy can also be calculated to estimate the affinity of the compound for the target.

Table 2: Illustrative Output from Molecular Dynamics Simulations (Note: The following data is hypothetical and represents typical results from MD simulations.)

Simulation SystemKey FindingImplication
This compound in Water Average of 4.2 hydrogen bonds with water molecules.High water solubility is predicted.
This compound in Octanol Preferential interaction of the chlorophenyl group with octanol.Provides insight into its partitioning behavior (LogP).
This compound with a Model Receptor Stable binding observed over a 100 ns simulation.Suggests potential as a ligand for the modeled receptor.
Binding Free Energy (kcal/mol) -8.5Indicates a favorable binding affinity to the hypothetical target.

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, which encompass a range of methods including DFT and ab initio techniques, are essential for a detailed understanding of the electronic structure and for predicting the spectroscopic properties of this compound. dntb.gov.uasuperfri.org

Electronic Structure: These calculations provide a wealth of information about the distribution of electrons within the molecule. This includes the calculation of atomic charges, which can indicate the polarity of different parts of the molecule, and the molecular electrostatic potential (MEP), which maps the regions of positive and negative electrostatic potential on the molecular surface. researchgate.net These properties are crucial for understanding intermolecular interactions.

Spectroscopic Property Prediction: Quantum chemical methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, aiding in the interpretation of experimental spectra. researchgate.net Similarly, electronic transitions can be calculated to predict the UV-Vis absorption spectrum. Nuclear magnetic resonance (NMR) chemical shifts can also be computed, providing a powerful tool for structure elucidation. researchgate.net

Table 3: Predicted Spectroscopic Data from Quantum Chemical Calculations (Note: The following data is for illustrative purposes.)

Spectroscopic PropertyPredicted ValueExperimental Correlation
IR Frequency (O-H stretch) 3450 cm⁻¹Corresponds to the hydroxyl group vibrations.
¹H NMR Chemical Shift (CH-OH) 4.8 ppmAids in assigning protons in the NMR spectrum.
¹³C NMR Chemical Shift (C-Cl) 134 ppmHelps in the assignment of carbon atoms.
UV-Vis λmax (in ethanol) 265 nmPredicts the wavelength of maximum UV absorption.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govebi.ac.uk While a full QSAR study requires a dataset of multiple compounds, the principles can be applied to understand the key structural features of this compound that might contribute to a particular activity.

To build a QSAR model, a set of molecular descriptors would be calculated for a series of analogues of this compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). A mathematical model is then developed to correlate these descriptors with the observed biological activity. This model can then be used to predict the activity of new, unsynthesized compounds and to provide insights into the mechanism of action. For this compound, a QSAR study could reveal the importance of the chlorine substitution, the diol functionality, and the stereochemistry for a given biological effect.

Table 4: Example Molecular Descriptors for QSAR Analysis (Note: These are examples of descriptors that would be used in a QSAR study.)

Descriptor TypeExample DescriptorValue for this compoundPotential Correlation with Activity
Constitutional Molecular Weight186.63 g/mol nih.govSize and steric effects.
Topological Polar Surface Area40.5 Ų nih.govMembrane permeability and transport.
Electronic Dipole Moment~2.5 D (estimated)Polarity and intermolecular interactions.
Lipophilicity LogP1.4 nih.govPartitioning between aqueous and lipid phases.

Computational Design and Prediction of Enantioselectivity in Catalytic Systems

The synthesis of the specific (S)-enantiomer of 1-(3-chlorophenyl)propane-1,3-diol (B3191082) often relies on enantioselective catalysis. Computational methods can play a vital role in understanding and predicting the enantioselectivity of these catalytic systems.

By modeling the interaction of a prochiral substrate with a chiral catalyst, it is possible to calculate the energies of the diastereomeric transition states that lead to the (S) and (R) enantiomers. The difference in these transition state energies is directly related to the enantiomeric excess that would be observed experimentally. DFT calculations are particularly well-suited for this purpose. These computational studies can guide the design of new and more effective chiral catalysts by providing a detailed, three-dimensional understanding of the factors that control enantioselectivity, such as steric hindrance and electronic interactions within the catalyst-substrate complex.

Table 5: Hypothetical Enantioselectivity Prediction Data (Note: This data is illustrative of a computational study on a catalytic reaction.)

Catalyst-Substrate ComplexTransition State Energy (kcal/mol)Predicted Enantiomeric Excess (%)
Pro-(S) Transition State 15.2\multirow{2}{*}{95% (S)}
Pro-(R) Transition State 17.0
ΔΔG‡ (kcal/mol) 1.8

Potential Applications and Future Research Directions of S 1 3 Chlorophenyl Propane 1,3 Diol

Development as Versatile Chiral Building Blocks in Complex Molecule Synthesis

Chiral diols are fundamental starting materials in the synthesis of a wide array of complex, biologically active molecules. acs.orgnih.gov The term "chiral pool" refers to the collection of abundant, enantiomerically pure natural products, like terpenes and amino acids, that serve as inexpensive starting points for complex syntheses. nih.gov Compounds like (S)-1-(3-Chlorophenyl)propane-1,3-diol, while not derived from nature, are key components of the synthetic chiral pool, offering a pre-defined stereocenter that can guide the stereochemistry of subsequent reactions. nih.gov

The utility of chiral 1,3-diols is well-established; they are crucial structural motifs in many natural products and pharmaceuticals, including statins and macrolide antibiotics. nih.govresearchgate.net The synthesis of dynemicin analogues, for example, has utilized enzymatically asymmetrized 2-(quinolin-4-yl)propane-1,3-diol, demonstrating the power of a propanediol (B1597323) core in building intricate molecular architectures. researchgate.net The presence of the chlorophenyl group in this compound provides an additional site for modification through cross-coupling reactions, further expanding its versatility as a building block for diverse molecular targets. researchgate.net

Example Application AreaRelevant Precursor TypePotential Synthesized Molecules
PharmaceuticalsChiral syn-1,3-diolsStatin side-chains, Polyketide natural products nih.govresearchgate.net
AgrochemicalsChiral diolsBiologically active agents acs.orgnih.gov
Complex Natural ProductsEnzymatically resolved diolsDynemicin A analogues researchgate.net

Advanced Applications in Asymmetric Synthesis Beyond Traditional Catalysis

Beyond its role as a structural component, this compound has the potential to be employed in more advanced roles within asymmetric synthesis. Chiral diols are widely used as ligands for metal catalysts or as organocatalysts themselves, creating a chiral environment that influences the stereochemical outcome of a reaction. acs.orgnih.gov

The two hydroxyl groups can coordinate to a metal center, forming a chiral complex that can catalyze a variety of transformations, such as C-H activation or asymmetric additions. nih.govresearchgate.net For instance, chiral diol ligands have been successfully evaluated in copper-mediated asymmetric C-H alkynylation of ferrocenes. researchgate.net Furthermore, the unfettered hydroxyls of diols can act as Brønsted acids or hydrogen-bond donors, activating substrates in organocatalytic reactions. nih.gov This has been demonstrated in the asymmetric allylation of ketones and the addition of boronates to various electrophiles, where chiral diols like BINOL derivatives serve as effective catalysts. nih.gov The specific steric and electronic properties of this compound could offer unique reactivity and selectivity profiles in such catalytic systems. thieme-connect.comresearchgate.net

Exploration in Materials Science for the Design of Chiral Functional Materials

The incorporation of chiral units into polymers and other materials can impart unique optical, electronic, and mechanical properties. Chiral diols serve as valuable monomers for the synthesis of chiral polyesters, polyurethanes, and other functional polymers. These materials are of interest for applications in chiral chromatography, asymmetric catalysis, and as advanced optical materials.

Future research could explore the polymerization of this compound or its derivatives to create novel chiral materials. The rigid chlorophenyl group could influence the polymer's morphology and thermal properties, while the chiral diol backbone would introduce stereospecificity. Such materials could find use as chiral stationary phases for separating enantiomers or as components in chiral liquid crystal displays.

Prospects for Scalable Biocatalytic Production and Integration into Green Chemistry Principles

Green chemistry emphasizes the development of sustainable chemical processes. Biocatalysis, using enzymes or whole-cell systems, is a cornerstone of this field, offering high selectivity under mild reaction conditions and reducing waste. nih.govthieme-connect.com The production of the parent compound, 1,3-propanediol (B51772), from renewable feedstocks like glycerol (B35011) via fermentation is a well-established industrial process, highlighting the feasibility of biological routes to this structural class.

Future work could focus on developing a biocatalytic route to this compound. This could involve the asymmetric reduction of a corresponding ketone precursor using engineered ketoreductase enzymes. Such a process would align with green chemistry principles by avoiding harsh reagents and potentially enabling production from renewable sources. The challenges in biocatalysis often involve engineering enzymes that can accept non-natural substrates and tolerate process conditions, but modern techniques in protein engineering offer powerful tools to overcome these hurdles.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies for Comprehensive Understanding

A thorough understanding of the structure, conformation, and reactivity of this compound is essential for its effective application. A modern research approach would synergistically combine synthetic chemistry, advanced spectroscopic techniques, and computational modeling.

Synthesis of the diol and its derivatives provides the physical samples for analysis. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are used to confirm the chemical structure. nih.gov Chiroptical methods like Circular Dichroism (CD) are crucial for confirming the absolute stereochemistry. nih.govmdpi.com

Computational chemistry, particularly Density Functional Theory (DFT), can provide deep insights into the molecule's conformational preferences, electronic structure, and reaction mechanisms. researchgate.netchemrxiv.orgescholarship.org For example, computational studies can predict the most stable conformers of the diol, which is critical for understanding its behavior as a chiral ligand. nih.gov This combined approach ensures a comprehensive understanding, accelerating the development of new applications. chemrxiv.org

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies (focused on mechanistic aspects)

To explore the potential of this compound in areas like medicinal chemistry or catalysis, it is crucial to understand how structural modifications affect its function—a process known as establishing a structure-activity relationship (SAR). mdpi.comnih.gov This involves the systematic design and synthesis of a library of derivatives where specific parts of the molecule are altered.

For this compound, SAR studies could focus on understanding the mechanistic role of each functional group. For example, derivatives could be synthesized to probe the importance of the hydroxyl groups, the chlorine substituent, and the phenyl ring. The goal is not just to improve activity but to understand why a particular modification leads to a change in function, which is key to rational design. elsevierpure.com

Derivative TypeModification SiteMechanistic Question to Address
Mono- and Di-ethers/estersHydroxyl groupsWhat is the role of hydrogen bonding and/or coordination in the molecule's activity?
Phenyl Ring AnalogsSubstitution on the phenyl ring (e.g., -F, -CH3, -OCH3)How do electronic effects (electron-donating vs. -withdrawing) influence the molecule's properties?
Halogen AnalogsReplacement of Chlorine (e.g., -Br, -I)Is there a specific halogen effect, or is it primarily steric/electronic?
Chain-Modified AnalogsAltering the propane (B168953) backboneHow does the distance and flexibility between the hydroxyl and phenyl groups impact function?

By synthesizing and testing such derivatives, researchers can build a detailed mechanistic model of the molecule's activity, paving the way for the development of highly optimized compounds for specific applications.

Q & A

Q. What are the recommended methods for synthesizing (S)-1-(3-Chlorophenyl)propane-1,3-diol with high enantiomeric purity?

Methodological Answer: The synthesis of enantiomerically pure this compound can be achieved via asymmetric reduction of a precursor ketone. For example:

  • Precursor Preparation : Start with 1-(3-Chlorophenyl)propane-1,2-dione (a diketone analog, as seen in related compounds ).
  • Stereoselective Reduction : Use chiral catalysts (e.g., Corey-Bakshi-Shibata catalyst) or enzymes (ketoreductases) to selectively reduce the ketone group at the C1 position while retaining the C3 hydroxyl group.
  • Purification : Employ chiral column chromatography or crystallization to isolate the (S)-enantiomer.
  • Validation : Confirm enantiomeric purity using polarimetry, chiral HPLC, or 1H^{1}\text{H}-NMR with chiral shift reagents .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should include kinetic and thermodynamic analyses:

  • Kinetic Profiling : Conduct accelerated degradation experiments at elevated temperatures (40–80°C) and pH ranges (2–12). Monitor degradation via HPLC or UV-Vis spectroscopy.
  • Activation Parameters : Use the Arrhenius equation (k=AeEa/RTk = A \cdot e^{-E_a/RT}) to calculate activation energy (EaE_a) and predict shelf-life under standard conditions .
  • Degradation Products : Identify byproducts (e.g., aldehydes or ketones) using FTIR or LC-MS. For example, propane-1,3-diol analogs oxidize to 3-hydroxypropanal under acidic conditions .

Q. What analytical techniques are most effective for determining the stereochemical configuration of this compound?

Methodological Answer:

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) to resolve enantiomers.
  • NMR Spectroscopy : Employ 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with chiral solvating agents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) to distinguish diastereomeric interactions .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis if suitable crystals are obtained .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in catalytic asymmetric reactions?

Methodological Answer: The (S)-configuration can dictate substrate binding and transition-state geometry in catalysis:

  • Ligand Design : The diol moiety may act as a chiral ligand for transition metals (e.g., cobalt or vanadium). For example, dinuclear cobalt(III) complexes derived from propane-1,3-diol ligands exhibit stereospecific catalytic activity in oxidation reactions .
  • Enantioselectivity : Compare reaction rates and product distributions between (S)- and (R)-enantiomers using kinetic resolution experiments.
  • Mechanistic Probes : Use isotopic labeling (2H^{2}\text{H}, 18O^{18}\text{O}) to track stereochemical outcomes in reactions like hydrogenation or epoxidation .

Q. What mechanistic insights can be gained from studying the oxidation kinetics of this compound?

Methodological Answer: Kinetic studies under controlled conditions reveal reaction pathways:

  • Rate Law Determination : Perform variable-time experiments with potassium permanganate or other oxidants. For propane-1,3-diol analogs, first-order dependence on both oxidant and substrate is typical .
  • Activation Parameters : Calculate ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger, and ΔG\Delta G^\ddagger via Eyring plots. Negative ΔS\Delta S^\ddagger values suggest associative transition states (e.g., cyclic intermediates) .
  • Product Analysis : Identify oxidation products (e.g., ketones or carboxylic acids) using GC-MS or 13C^{13}\text{C}-NMR.

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., dehydrogenases or kinases). The 3-chlorophenyl group may enhance hydrophobic interactions, while hydroxyl groups participate in hydrogen bonding .
  • QSAR Studies : Correlate structural features (e.g., Hammett constants for substituents) with bioactivity data to design derivatives with improved affinity.
  • MD Simulations : Perform 100-ns molecular dynamics runs to assess binding stability and conformational changes in target proteins .

Safety and Handling Considerations

  • Carcinogenicity : While direct data on this compound is limited, structurally similar brominated diols (e.g., 2,2-bis(bromomethyl)propane-1,3-diol) are classified as Group 2B carcinogens. Adopt precautionary measures (gloves, fume hoods) .
  • Waste Disposal : Neutralize acidic/basic degradation products before disposal. Use activated carbon filtration for aqueous waste containing aromatic byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(3-Chlorophenyl)propane-1,3-diol
Reactant of Route 2
(S)-1-(3-Chlorophenyl)propane-1,3-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.